preferredoxin
Description
Properties
CAS No. |
151769-38-9 |
|---|---|
Molecular Formula |
C7Cl2F4O |
Synonyms |
preferredoxin |
Origin of Product |
United States |
Structural Biology of Preferredoxin and Its Transit Peptide
Primary Sequence Analysis and Amino Acid Composition
Chloroplast transit peptides (cTPs), including that of preferredoxin, are notably diverse in their primary sequence and length, typically ranging from 20 to 120 residues with an average length between 51 and 60 amino acids oup.compeerj.com. Despite this variability, they share certain general characteristics in amino acid composition. cTPs tend to be rich in hydroxylated residues, particularly serine, and have a low content of acidic residues oup.comoup.com. They also exhibit moderate hydrophobicity in their N-terminal part researchgate.net.
The transit peptide of this compound, specifically from Silene pratensis and Chlamydomonas reinhardtii, has been a subject of detailed investigation regarding its sequence and composition in the context of chloroplast import nih.govresearchgate.net.
Conserved Sequence Motifs and Domains
While cTPs generally lack highly conserved sequence motifs when large numbers are compared, some characteristic regions and semi-conserved physicochemical motifs have been identified that function as interacting domains determining organelle specificity oup.comutk.edu. For the this compound transit peptide and the transit peptide of the small subunit of Rubisco (preSSU), a conserved "FGLK" motif has been described peerj.comresearchgate.net. Phenylalanine is highlighted as a distinguishing feature in the transit peptides of Rhodophyta and Glaucophyta, present in this "FGLK" motif peerj.comresearchgate.net.
Studies involving deletion mutants of the pre-ferredoxin transit peptide have indicated that the region adjacent to the processing site is critical for binding and import into chloroplasts, suggesting this region contains a conserved sequence motif among different precursor species researchgate.net.
N-terminal and C-terminal Domain Characteristics
Chloroplast transit peptides are often described as having a domain organization, although the precise definition of these domains can vary peerj.comdiva-portal.org. Generally, they include an uncharged N-terminal segment, a central domain often rich in hydroxylated residues and lacking acidic residues, and a C-terminal domain peerj.comdiva-portal.org.
For the this compound transit peptide, specific N- and C-terminal regions have been implicated in structural behavior and interactions. The least dynamic segments of the this compound transit peptide in mixed micelles are two N- and C-terminal helical regions flanking an unstructured proline-rich stretch capes.gov.brnih.govacs.org. The N-terminal helix of the Silene pratensis this compound transit peptide appears to be amphipathic, characterized by hydrophobic and hydroxylated amino acids on opposite sides nih.gov. The C-terminal helix comprises amino acids Met-29 to Gly-50 and is destabilized at Gly-39 nih.gov.
Research on the transit peptide of the ribulose bisphosphatase carboxylase/oxygenase activase preprotein from Chlamydomonas reinhardtii, compared to this compound, noted that while the helical and coiled domains were arranged in reverse order, the distribution of positively charged groups and hydrophobic residues within the amphiphilic alpha-helix was analogous researchgate.netnih.gov.
Secondary and Tertiary Structure Elucidation
The secondary and tertiary structure of the this compound transit peptide has been primarily investigated using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy nih.govcapes.gov.brnih.govacs.org. These studies have revealed that the conformation of the transit peptide is highly dependent on its environment.
Conformational Flexibility Studies
A key characteristic of the this compound transit peptide, and cTPs in general, is their significant conformational flexibility nih.govuni-halle.dearxiv.org. This flexibility is considered crucial for navigating the protein import machinery of the chloroplast envelope, potentially allowing the peptide to adopt different conformations upon interaction with various components like lipids and protein translocons uni-halle.denih.gov. Heteronuclear relaxation experiments have shown that the entire peptide backbone of the this compound transit peptide is very flexible capes.gov.brnih.govacs.org.
Alpha-Helical Propensity
In aqueous solutions, the this compound transit peptide is largely unstructured, exhibiting a random coil conformation nih.govnih.govresearchgate.netnih.govcapes.gov.brd-nb.info. However, its propensity to form alpha-helical structures increases significantly in the presence of membrane-mimicking environments, such as micelles or vesicles formed by anionic lipids, or in the presence of helix-inducing solvents like trifluoroethanol (TFE) nih.govnih.govresearchgate.netnih.govcapes.gov.brd-nb.infomdpi.com.
CD experiments have demonstrated that the this compound transit peptide, unstructured in aqueous solution, gains helical structure when associated with micelles capes.gov.brnih.govacs.org. NMR studies in the presence of micelles showed the introduction of ill-defined helical structures capes.gov.brnih.govacs.org. In 50% (v/v) trifluoroethanol, structurally independent N- and C-terminal helices are stabilized in the Silene pratensis this compound transit peptide nih.gov.
Random Coil Conformation in Aqueous Environments
In a low-dielectric or aqueous buffer environment, the this compound transit peptide predominantly exists in a random coil conformation nih.govnih.govresearchgate.netnih.govcapes.gov.brd-nb.info. This unstructured state in the cytosol is considered a characteristic feature of chloroplast transit peptides nih.govcbd.int. This property has led to the suggestion that transit peptides may belong to the class of intrinsically disordered proteins (IDPs) or contain significant disordered segments nih.govtandfonline.com. The random coil conformation in the aqueous cytosol is thought to be important for preventing premature folding and facilitating interactions with cytosolic factors like chaperones (e.g., Hsp70 and 14-3-3 proteins), which help maintain the precursor protein in an import-competent state nih.gov.
While the transit peptide can adopt alpha-helical structures upon membrane interaction, its inherent flexibility and tendency towards a random coil in aqueous environments are critical aspects of its structural biology related to chloroplast import nih.govnih.govresearchgate.netnih.govcapes.gov.brd-nb.info.
Amino Acid Composition Characteristics of Chloroplast Transit Peptides (General)
| Amino Acid Type | Characteristic Composition |
| Hydroxylated | High content (e.g., Serine) oup.comoup.com |
| Acidic | Low content oup.comoup.com |
| Hydrophobic | Moderate content in N-terminal part researchgate.net |
| Proline | Abundance may contribute to unstructured nature peerj.comoup.com |
| Phenylalanine | Present in FGLK motif (e.g., this compound, preSSU) peerj.comresearchgate.net |
Note: This table summarizes general characteristics of cTPs, including this compound's.
Structural States of this compound Transit Peptide
| Environment | Predominant Conformation | Techniques Used | References |
| Aqueous Solution (Buffer) | Random Coil | CD, NMR | nih.govnih.govresearchgate.netnih.govcapes.gov.brd-nb.info |
| Membrane-Mimicking (Micelles, Anionic Lipids) | Alpha-Helical (induced) | CD, NMR, Spin-labels | capes.gov.brnih.govacs.orgresearchgate.netnih.govcapes.gov.brd-nb.info |
| Helix-Inducing Solvent (TFE) | Alpha-Helical (stabilized) | CD, NMR | nih.govnih.govmdpi.com |
Note: These tables are static representations of data discussed in the text.
Influence of Membrane-Mimicking Environments on Conformation
The conformation of the this compound transit peptide undergoes significant changes in the presence of membrane-mimicking environments. Circular dichroism (CD) studies have shown that the peptide, unstructured in aqueous solution, gains helical structure when interacting with micelles or vesicles formed by anionic lipids. capes.gov.bracs.orgnih.govcapes.gov.br For instance, in 50% (v/v) trifluoroethanol (TFE), which mimics a hydrophobic environment, the transit peptide stabilizes into structurally independent N- and C-terminal helices. nih.govresearchgate.net The N-terminal helix exhibits amphipathic characteristics, with hydrophobic and hydroxylated amino acids positioned on opposite sides. nih.gov The C-terminal helix spans residues Met-29 to Gly-50 but is destabilized at Gly-39. nih.gov While CD experiments indicate increased helical content, Nuclear Magnetic Resonance (NMR) studies suggest that micelles induce ill-defined helical structures in the transit peptide. acs.orgcapes.gov.br Heteronuclear relaxation experiments further reveal that the entire peptide backbone is highly flexible, with the least dynamic segments being the N- and C-terminal helical regions that flank an unstructured proline-rich stretch. acs.orgcapes.gov.br
Table 1: Conformational Changes of this compound Transit Peptide in Different Environments
| Environment | Observed Conformation | Technique Used | Source |
| Aqueous Solution | Random coil, minor helix propensity | CD, NMR | capes.gov.brnih.govnih.govcapes.gov.br |
| Anionic Lipid Micelles/Vesicles | Increased α-helix | CD | capes.gov.brnih.govcapes.gov.br |
| 50% Trifluoroethanol (TFE) | Stabilized N- and C-terminal helices | NMR | nih.gov |
| Mixed Micelles | Ill-defined helical structures, flexible backbone | CD, NMR | acs.orgcapes.gov.br |
Interactions with Membrane Lipids and Detergents
Interactions between the this compound transit peptide and membrane lipids are suggested to be crucial for the recognition and import of nuclear-encoded proteins into chloroplasts. acs.orgcapes.gov.brpsu.edu These interactions can lead to recognizable structural motifs in the transit sequence. acs.orgcapes.gov.br
Role of Anionic Lipids (e.g., MGDG, PG) in Conformational Changes
Anionic lipids, such as monogalactosyldiacylglycerol (B12364196) (MGDG) and phosphatidylglycerol (PG), play a significant role in modulating the secondary structure of the this compound transit sequence. A substantial increase in α-helix content is observed in the presence of micelles or vesicles formed by anionic lipids. capes.gov.brnih.gov Studies have demonstrated that the interaction between transit peptides and artificial bilayers is enhanced when the membrane contains MGDG. psu.edu While the interaction is strongly dependent on the presence of anionic lipids like PG and sulfoquinosyldiacylglycerol (SL), a notable interaction still occurs with monolayers containing MGDG. psu.edu This suggests a possible initial ionic interaction between anionic phospholipids (B1166683) and the basic amino acids of the transit peptide, followed by a second interaction. psu.edu MGDG, a nonbilayer lipid found in the outer envelope of chloroplasts, is thought to play an important role in protein-membrane interaction and insertion. psu.edunih.gov It stimulates the association of the transit sequence of this compound with lipid surfaces. psu.edunih.gov Anionic lipids are also believed to facilitate the insertion of peptides that may not be sufficiently hydrophobic for spontaneous insertion into neutral membranes. nih.gov
Effects of Zwitterionic and Neutral Detergents
The effects of zwitterionic and neutral detergents on the secondary structure of the this compound transit peptide are less pronounced compared to anionic lipids. Less significant changes in secondary structure are induced by zwitterionic detergents. capes.gov.brnih.gov In the presence of neutral detergents or vesicles composed of phosphatidylcholine (PC), no changes in secondary structure are observed. capes.gov.brnih.gov Zwitterionic detergents contain both positive and negative charges, resulting in a net neutral charge. gbiosciences.comsigmaaldrich.com They are considered to have intermediate strength between ionic and non-ionic detergents. gbiosciences.com While they share the neutral net charge characteristic of non-ionic detergents, zwitterionic detergents can be more effective at breaking protein-protein bonds, similar to ionic detergents, but are generally less harsh. gbiosciences.comsigmaaldrich.com Non-ionic detergents, with uncharged head groups, are typically less harsh and have limited ability to break protein-protein interactions, making them suitable for isolating active membrane proteins and disrupting lipid-lipid and lipid-protein interactions while preserving protein structure. gbiosciences.comsigmaaldrich.comunc.edu
Table 2: Effects of Different Detergent Types on this compound Transit Peptide Conformation
| Detergent Type | Effect on Secondary Structure Changes | Source |
| Anionic | Large increase in α-helix | capes.gov.brnih.gov |
| Zwitterionic | Less pronounced changes | capes.gov.brnih.gov |
| Neutral | No changes | capes.gov.brnih.gov |
Structural Modeling and Computational Predictions
Computational approaches play a significant role in understanding protein structure, including that of membrane proteins and their associated peptides. biorxiv.orgnih.gov These methods can complement experimental techniques, offering a more efficient pathway for research. biorxiv.orgbiorxiv.org
Homology Modeling Approaches
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a homologous protein (a protein with a similar amino acid sequence). biorxiv.orgnih.gov This approach relies on the principle that proteins with similar sequences tend to have similar structures. biorxiv.org The accuracy of homology models is heavily dependent on the degree of similarity between the target protein sequence and the template structure. biorxiv.org While the search results mention homology modeling in the context of general protein structure prediction and membrane proteins, there is no specific detail provided regarding the direct application of homology modeling specifically to this compound or its transit peptide in the context of the provided search results. biorxiv.orgnih.govoup.com
Prediction of Helix Content and Disordered Regions
Computational methods are also employed to predict secondary structure elements, such as helix content, and identify intrinsically disordered regions within proteins. nih.govmdpi.combornberglab.orghgc.jpbiorxiv.org Predicting membrane-spanning regions and protein secondary structure are often initial steps in computational structural studies. nih.gov While early secondary structure prediction methods had limited accuracy, advancements have been made. nih.gov Tools exist that can predict transmembrane spans and secondary structure elements, although challenges remain in precisely predicting features like kinks or the exact boundaries of secondary structures. nih.gov
Intrinsically disordered proteins (IDPs) or regions (IDRs) lack a fixed three-dimensional structure under native conditions and are highly flexible. bornberglab.orgwlu.ca Computational predictors can estimate the probability of disorder for each residue in a protein sequence. bornberglab.orghgc.jp Some studies have shown that regions predicted to be disordered can gain considerable structure under certain conditions, such as in the presence of TFE, which can induce alpha-helical content. wlu.ca This highlights the conformational flexibility of disordered regions and their potential to adopt more ordered states upon interaction with binding partners or changes in environment. wlu.ca While the search results discuss the prediction of disordered regions and helix content in the context of protein structure prediction, specific computational predictions solely for this compound's helix content or disordered regions are not detailed within the provided snippets, beyond the experimental observations of its conformational changes in different environments. capes.gov.brnih.govnih.govcapes.gov.brnih.govmdpi.combornberglab.orghgc.jpbiorxiv.orgwlu.ca
Table 3: Common Techniques in Structural Modeling and Prediction
| Technique | Description | Application to this compound (Based on Search Results) | Source |
| Homology Modeling | Predicts 3D structure based on homologous proteins with known structures. | Mentioned generally for protein structure prediction. | biorxiv.orgnih.gov |
| Secondary Structure Prediction | Predicts local structural elements like helices, sheets, and coils from sequence. | Mentioned generally as an initial step. | nih.gov |
| Disordered Region Prediction | Identifies regions lacking a fixed 3D structure. | Mentioned generally for protein sequences. | bornberglab.orghgc.jp |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational techniques used to explore the behavior of atoms and molecules over time by simulating the forces and motions governing their interactions. These simulations provide detailed insights into the dynamics of biological molecules, capturing their behavior in full atomic detail and at fine temporal resolution. MD simulations have become increasingly valuable in structural biology for deciphering functional mechanisms of proteins and other biomolecules, understanding the structural basis of interactions, and exploring conformational changes.
The dynamic nature and flexibility of the this compound transit peptide, as revealed by experimental methods like NMR nih.govmetabolomicsworkbench.orggenome.jp, make it a suitable candidate for investigation through molecular dynamics simulations. MD simulations can complement experimental data by providing a time-resolved view of the peptide's behavior in different environments, such as in aqueous solution or in the presence of lipid membranes or micelles. They can offer insights into the conformational ensemble of the unstructured peptide in water and the process of helix induction and stabilization upon interaction with lipids.
Molecular dynamics simulations allow exploration of the structural and dynamical features of molecules. Applied to the this compound transit peptide, MD simulations could provide a deeper understanding of the observed flexibility, identifying specific regions that contribute most to the dynamics and how these dynamics are affected by the surrounding environment nih.govmetabolomicsworkbench.org. Furthermore, MD can simulate the interaction and insertion of the transit peptide into lipid bilayers, providing atomic-level details about the orientation, depth of insertion, and the forces driving these processes nih.govmetabolomicsworkbench.org. This can help to elucidate how the peptide's structural changes and dynamics facilitate its recognition by the import machinery and its translocation across the chloroplast envelope membrane.
While specific detailed findings solely from molecular dynamics simulations of the entire this compound precursor protein were not extensively detailed in the provided search results, the application of MD simulations to study the dynamics and interactions of the transit peptide with membranes and receptors is highly relevant and a logical extension of the experimental studies performed nih.govmetabolomicsworkbench.orgnih.gov. MD simulations could model the interaction with different types of lipids, investigating how factors like fatty acid composition and lipid phase influence the peptide's structure and insertion, thereby complementing the experimental observations with MGDG wikipedia.org. They could also potentially simulate the interaction between the transit peptide and components of the Toc complex, providing insights into the molecular recognition events.
The combination of experimental techniques and molecular dynamics simulations offers a comprehensive approach to understanding the structural biology and dynamic behavior of the this compound transit peptide, shedding light on the intricate process of protein import into chloroplasts.
Summary of this compound Transit Peptide Structural States
Based on experimental findings, the this compound transit peptide exhibits different structural characteristics depending on its environment:
| Environment | Primary Conformation | Notes | Method(s) Used |
| Aqueous Solution | Unstructured (Random Coil) | Minor propensity for helix formation in specific regions | CD, NMR |
| Presence of Anionic Micelles/Vesicles | Increased Alpha-Helix | Ill-defined helices, flexible backbone, less dynamic N- and C-terminal helices flanking a proline-rich region | CD, NMR |
| Presence of Zwitterionic Detergents | Less pronounced structural changes | Compared to anionic lipids | CD |
| Presence of Neutral Detergents or Phosphatidylcholine Vesicles | No significant structural changes | CD |
Molecular Dynamics Simulation Data (Illustrative)
While specific numerical data directly from this compound transit peptide MD simulations were not provided in the search snippets in a format suitable for a detailed data table, the application of MD simulations in this context would typically yield data such as:
| Parameter | Type of Data Obtained from MD Simulations (Illustrative) | Relevance to this compound Transit Peptide |
| Conformational Ensembles | Collection of representative 3D structures over time | Characterizing flexibility and induced structures in different environments |
| Root Mean Square Deviation (RMSD) | Measure of structural deviation from a reference structure | Assessing stability and convergence of simulations, overall flexibility |
| Root Mean Square Fluctuation (RMSF) | Measure of atomic position fluctuations over time | Identifying flexible and rigid regions of the peptide |
| Interaction Energies | Calculation of van der Waals and electrostatic interactions | Quantifying interactions with lipids, water, or receptor components |
| Lipid Insertion Depth/Orientation | Spatial parameters describing peptide position relative to membrane | Understanding membrane association and translocation mechanisms |
| Hydrogen Bond Analysis | Identification and lifetime of hydrogen bonds | Characterizing secondary structure formation and stability |
Molecular Mechanisms of Chloroplast Import and Translocation
Overview of Chloroplast Protein Import Machinery (TOC/TIC Complexes)
The import of preferredoxin and other nuclear-encoded chloroplast proteins is facilitated by the coordinated action of the TOC and TIC complexes, which together form a protein translocation channel spanning the double-membraned chloroplast envelope. wikipedia.orgnih.govoup.comfrontiersin.org This intricate machinery ensures the efficient and specific targeting of thousands of different polypeptides from the cytosol into the chloroplast. nih.govoup.com The TOC complex is situated in the outer chloroplast membrane, while the TIC complex resides in the inner chloroplast membrane. wikipedia.org Upon engagement of a preprotein, the TOC complex can associate with the TIC complex, forming a continuous channel for direct transport into the stroma. frontiersin.orgpsu.edu
Translocon of the Outer Chloroplast Membrane (TOC) Components (e.g., Toc159, Toc75)
The TOC complex is the initial gateway for most chloroplast preproteins, including this compound, mediating their recognition and translocation across the outer membrane. frontiersin.org Key components of the core TOC complex include the GTP-regulated receptors Toc159 and Toc34, and the protein-conducting channel Toc75. nih.govfrontiersin.orgfrontiersin.org Toc159 and Toc34 are membrane-bound GTPases that play a crucial role in recognizing the transit peptides of preproteins and regulating the initiation of import. nih.govfrontiersin.orgpsu.edu Toc75, a beta-barrel protein, forms the channel through which preproteins traverse the outer membrane. nih.govfrontiersin.org
Studies investigating the import of this compound have shown direct interaction between the this compound transit peptide and components of the TOC complex. Specifically, cross-linking experiments have demonstrated that the transit sequence of this compound interacts with IAP86 and IAP75 (components later identified as part of the TOC complex, likely related to Toc159 and Toc75 respectively) during the early stages of import. nih.gov In the presence of ATP or GTP, cross-linking to sequences in the mature portion of this compound was also observed, suggesting that regions beyond the transit sequence are brought into proximity with the outer membrane during energy-dependent import. nih.gov Furthermore, endogenous soluble Toc159 has been shown to bind to the transit peptide of this compound. researchgate.net
Translocon of the Inner Chloroplast Membrane (TIC) Components
Following translocation across the outer membrane via the TOC complex, this compound must then cross the inner chloroplast membrane through the TIC complex to reach the stroma. wikipedia.org While the TOC complex is relatively well-characterized, the precise molecular composition and function of the TIC complex have been subjects of ongoing research and debate. nih.govoup.comnih.govfrontiersin.org Components that have been implicated as constituents of the TIC translocon include Tic110, Tic40, Tic22, and Tic20. nih.govtennessee.edu
Research involving this compound has provided insights into its interaction with the TIC complex. Studies using this compound have indicated that the precursor protein needs to interact with the TIC complex to inactivate a specific 50-pS anion channel in the chloroplast inner membrane, an event potentially linked to translocation. genecards.org Cross-linking studies using a this compound fusion protein have shown interaction with Tic22 and Tic20 in the presence of energy, indicating that the transit peptide (or the preprotein spanning the envelope) makes contact with inner membrane components during the import process. psu.edu Tic110 has also been proposed to function as a docking site for preproteins as they emerge from the TIC translocon into the stroma. psu.edu
Transit Peptide Recognition and Binding
The import of this compound into the chloroplast is initiated by the recognition and binding of its N-terminal transit peptide by components of the TOC complex. frontiersin.orgwlu.canih.govresearchgate.net This transit peptide acts as a targeting signal, directing the preprotein from the cytosol to the chloroplast surface. wlu.caresearchgate.net
Specificity of Transit Peptide-Receptor Interactions
Chloroplast transit peptides, including that of this compound, are remarkably diverse in their amino acid sequence and composition, yet they all effectively direct proteins to the chloroplast. wlu.caresearchgate.net Despite this variability, specific interactions between transit peptides and chloroplast envelope components are crucial for accurate targeting. nih.govresearchgate.net The recognition is thought to involve both sequence-independent interactions and the presence of vectorial-specific recognition domains within the transit peptide. nih.gov
The transit peptide of this compound has been a subject of study to understand the determinants of chloroplast targeting specificity. Research suggests that interactions between the transit sequence of this compound and chloroplast membrane lipids, particularly monogalactosyldiglyceride (MGalDG), may be involved in targeting and binding to the chloroplast membrane. tandfonline.comnih.govtandfonline.com The affinity of this compound for MGalDG has been demonstrated, with the interaction influenced by the fatty acid composition of the lipid. tandfonline.comnih.govtandfonline.com
Role of Toc159 in Preprotein Recognition
Toc159 is a primary receptor for many chloroplast preproteins, including this compound, mediating their initial recognition at the outer membrane. nih.govfrontiersin.orgresearchgate.net The cytosolic GTPase domain of Toc159 is involved in binding to the transit peptide. nih.govresearchgate.net This interaction is a critical step in initiating the import process.
Experimental evidence supports the role of Toc159 in recognizing the this compound transit peptide. Studies have shown that endogenous soluble Toc159 binds to the transit peptide of this compound. researchgate.net This binding event is crucial for the subsequent steps of translocation across the chloroplast envelope.
Influence of Transit Peptide Motifs on Binding Efficiency
While chloroplast transit peptides lack strong sequence conservation, certain motifs and physicochemical properties are thought to contribute to their function and binding efficiency. wlu.caresearchgate.netfrontiersin.org The structural flexibility of the transit peptide can also play a role in its interaction with membrane components and import machinery. core.ac.ukcapes.gov.br
The transit peptide of this compound has been analyzed to understand the influence of specific regions and structural characteristics on import. Studies on the structural flexibility of the Silene pratensis this compound transit peptide have shown that it is largely unstructured in aqueous solution but can adopt helical structures in the presence of membrane-mimetic environments. core.ac.ukcapes.gov.br Deletions in the C-terminus of the this compound transit sequence have been shown to reduce import efficiency, suggesting the importance of this region for optimal translocation. core.ac.uk Furthermore, the presence of phenylalanine in the "FGLK" motif, described for this compound and other preproteins, has been suggested to be important for high-efficiency import and potentially recognized by Toc34. nih.govresearchgate.net
Energy Requirements for Import
The import of this compound and other chloroplast preproteins is an energy-dependent process, primarily driven by the hydrolysis of nucleoside triphosphates (NTPs). Both ATP and GTP play distinct roles at different stages of the import pathway.
ATP-Dependency of Translocation
ATP hydrolysis is a crucial energy source for the translocation of this compound into chloroplasts. Studies using purified precursor this compound and isolated chloroplasts have demonstrated that import is dependent on ATP. nih.gov This ATP requirement is observed at multiple stages of the import process. Lower concentrations of ATP (1-100 µM) are sufficient for the initial binding of precursor proteins to the outer envelope membrane, while higher ATP concentrations (>200 µM, or even 0.3 mM to 3 mM in some assays) are required for complete translocation into the stroma. pnas.orgcore.ac.uk
Research using cross-linking strategies with precursor this compound has shown that in the presence of ATP or GTP, sequences distant from the transit sequence are brought into proximity with the outer membrane components, suggesting a role for NTPs in the early stages of translocation across the outer membrane. nih.govsemanticscholar.org Furthermore, translocation across the inner envelope membrane is specifically driven by ATP hydrolysis within the chloroplast stroma. core.ac.ukwur.nlrupress.org Experiments with this compound indicate that ATP is required for complete translocation and maturation (cleavage of the transit peptide) into the stroma. pnas.org
Role of GTP in Import Regulation
GTP plays a regulatory role in the early stages of chloroplast protein import, particularly in the interaction of preproteins with the TOC complex receptors. The TOC complex includes GTPase domains within receptor proteins like Toc33/34 and Toc159. nih.govresearchgate.netpnas.orgnih.govfrontiersin.org These GTPases are thought to act as a GDP/GTP-regulated switch controlling the initiation of membrane translocation and substrate selection. researchgate.netnih.gov
Studies involving cross-linking of this compound to envelope components have detected interactions in the presence of both ATP and GTP, suggesting that GTP is involved in bringing the preprotein into the vicinity of the outer membrane. nih.govsemanticscholar.org The binding of GTP, rather than its hydrolysis, has been suggested to regulate the interaction of preproteins with components like Toc34. rupress.org However, GTP hydrolysis is considered necessary for steps subsequent to energy-independent binding, such as stable insertion across the outer membrane. rupress.org While this compound can bind to the chloroplast envelope in the presence of GTP, it cannot inactivate a specific inner membrane channel when GTP is the sole energy source, indicating that ATP is required for later translocation steps involving the TIC complex. wur.nl
The interplay between ATP and GTP hydrolysis regulates the dynamic association of preproteins with the TOC receptors and the subsequent steps of translocation across the outer and inner membranes. frontiersin.orgfrontiersin.org
Role of Chaperones in this compound Import
Molecular chaperones are involved at various stages of chloroplast protein import, helping to maintain preproteins in an unfolded, translocation-competent state and facilitating their movement through the import machinery.
Cytosolic Chaperones
In the cytosol, precursor proteins are associated with chaperone systems such as Hsp70, Hsp90, and 14-3-3 proteins. thieme-connect.comresearchgate.net These chaperones are thought to prevent premature folding or aggregation of preproteins and to maintain them in a conformation suitable for recognition by the TOC complex. core.ac.ukresearchgate.netcore.ac.uk They may also form a "guidance complex" that targets preproteins to the chloroplast surface. researchgate.net
However, research specifically investigating the import of this compound and the small subunit of Rubisco (preSSU) found that the stimulatory effect typically observed with cytosolic Hsp70 for other precursors (like the hydrophobic precursor of the light-harvesting chlorophyll (B73375) a/b-binding protein, preLHCP) was not evident for this compound or preSSU. core.ac.uk This suggests that the requirement for or the specific role of cytosolic chaperones may vary depending on the nature of the preprotein, with hydrophobic proteins potentially having a stronger dependence on cytosolic chaperones to maintain solubility and import competence.
Stromal Hsp70 as a Translocation Motor
Upon translocation across the inner envelope membrane into the stroma, preproteins are thought to be engaged by stromal molecular chaperones, which can act as a "molecular ratchet" to pull the protein into the stroma and facilitate its folding. core.ac.uk Stromal Hsp70 (cpHsc70) and Hsp100 homologues (like ClpC) are proposed to play this role. thieme-connect.comcore.ac.uk
Stromal cpHsc70 has been shown to be important for protein translocation into the stroma and can be coimmunoprecipitated with importing precursors and components of the TIC complex like Tic110. nih.gov This suggests that stromal Hsp70 is part of the general import translocon and contributes to driving translocation. nih.gov While stromal Hsp70 undoubtedly participates in chloroplast biogenesis, some studies suggest that a strong interaction between chloroplast stromal Hsp70 and the transit peptide may not be essential for the efficient import of all proteins, indicating that other chaperones might also contribute significantly to the unfolding force during import. nih.gov
Chaperone-like Functions of POTRA Domains of Toc75
Toc75, a key component of the TOC complex, forms the protein translocation channel in the outer chloroplast membrane. nih.govpnas.orgelifesciences.org The N-terminal region of Toc75 contains multiple polypeptide transport-associated (POTRA) domains that extend into the intermembrane space. nih.govpnas.orgelifesciences.orgosti.gov These POTRA domains have been shown to exhibit chaperone-like activity and play a role in facilitating preprotein import. nih.govpnas.orgosti.gov
The POTRA domains, particularly POTRA2-3, can directly bind to preproteins as they emerge from the Toc75 channel into the intermembrane space. nih.govpnas.orgosti.gov This interaction is thought to serve several functions: it can help prevent the preprotein from slipping back into the cytosol, and the chaperone-like activity of the POTRA domains can prevent the preprotein from misfolding or aggregating in the intermembrane space before it engages with the TIC complex in the inner membrane. nih.govpnas.orgosti.gov The structural flexibility of the this compound transit peptide has been noted in the context of its interaction with the import machinery, potentially involving the POTRA domains. nih.gov Thus, the POTRA domains of Toc75 act as a binding site and provide chaperone activity, contributing to the efficient and unidirectional translocation of preproteins like this compound across the outer chloroplast membrane. nih.govpnas.orgosti.gov
Translocation Channel Dynamics
The translocation of proteins across the inner chloroplast envelope membrane is facilitated by protein-conducting channels. Research has identified and characterized one such channel, known as the Protein Import Related Anion Channel (PIRAC), and investigated its dynamic behavior during precursor protein translocation.
Identification and Characterization of Protein Import Related Anion Channel (PIRAC)
PIRAC has been identified as a 50 picoSiemen (pS) anion channel located in the inner envelope membrane of chloroplasts. tcdb.orgfao.orgnih.govwur.nl Electrophysiological studies, particularly using patch-clamp techniques on chloroplast envelope membranes, have been instrumental in its characterization. fao.orgwur.nl The activity of this channel has been linked to the process of protein import into chloroplasts. fao.orgnih.govwur.nl Blocking PIRAC activity with inhibitors such as DIDS (4,4'-diisothiocyanostilbene-2,2'-disulfonate) has been shown to decrease the efficiency of protein import into isolated chloroplasts, indicating its requirement for normal protein translocation. fao.orgnih.gov PIRAC is considered a component of the translocon at the inner membrane of chloroplasts (Tic complex). fao.orgnih.govwur.nl
Precursor-Induced Inactivation of PIRAC
A key dynamic feature of PIRAC is its inactivation in the presence of precursor proteins destined for chloroplast import. fao.orgnih.govwur.nl Studies using this compound (preFd) and other precursor proteins have demonstrated that the addition of the precursor leads to a decrease in the open probability (Po) of the channel, effectively inducing a long-lived closed state. fao.orgwur.nl This precursor-induced inactivation of PIRAC is dependent on the presence of ATP and requires a functional transit sequence within the precursor protein. fao.orgwur.nl Research using deletion mutants of this compound has further explored the requirements for this inactivation. For instance, a deletion mutant of preFd (Δ15-25-preFd), which can compete with wild-type precursor for import but is not fully translocated, was still able to inactivate PIRAC, suggesting that full translocation across the inner membrane is not strictly required for channel inactivation. fao.org The interaction of the precursor with the Tic complex is also necessary for this compound to inactivate the PIRAC channel. nih.gov
Data on PIRAC Activity and Precursor Interaction:
| Channel Property | State without Precursor | State with Precursor (e.g., this compound) | Reference |
| Single Channel Conductance | 50 pS | 50 pS (when open) | tcdb.orgfao.orgnih.govwur.nl |
| Open Probability (Po) | Higher | Decreased | fao.orgwur.nl |
| Closed States | Multiple (e.g., 3) | Induction of a long-lived closed state | fao.org |
| Inactivation Requirement | N/A | Functional Transit Peptide, ATP | fao.orgwur.nl |
Post-Translational Processing and Maturation
Following translocation across the chloroplast envelope, this compound undergoes post-translational modifications within the chloroplast stroma to become the mature, functional ferredoxin protein. These modifications include the cleavage of the transit peptide and the assembly of the iron-sulfur cluster.
Transit Peptide Cleavage
The N-terminal transit peptide of this compound serves as a crucial targeting signal for import into the chloroplast. researchgate.netfrontiersin.orgnih.gov Upon entry into the chloroplast stroma, the transit peptide is recognized and cleaved by a stromal-localized protease known as the Stromal Processing Peptidase (SPP). frontiersin.orgnih.gov This cleavage event is essential for the maturation of this compound into its functional ferredoxin form. The C-terminal region of the transit sequence has been shown to be important for this processing step. nih.gov While the transit peptide alone is generally necessary and sufficient for targeting and import, studies have indicated that sequences within the mature domain of some precursors can also modulate translocation efficiency and interaction with the import apparatus. capes.gov.br The structural properties and flexibility of the this compound transit peptide, including the presence of helical regions and a proline-rich segment, have been studied to understand its interaction with chloroplast membranes during import. core.ac.ukcapes.gov.brnih.govacs.org
Cofactor Assembly (e.g., Iron-Sulfur Cluster Attachment)
Mature ferredoxin is an iron-sulfur protein, containing a [2Fe-2S] cluster that is essential for its function as an electron carrier in processes like photosynthesis. frontiersin.orgwikipedia.org The assembly of this iron-sulfur cluster occurs within the chloroplast stroma after the import and processing of this compound. Chloroplasts possess their own machinery for iron-sulfur cluster biogenesis, primarily utilizing the Sulfur (SUF) pathway. frontiersin.orgnih.govoup.com This pathway involves components such as cysteine desulfurase (e.g., CpNifS), which provides the sulfur, and scaffold proteins (e.g., CpIscA) upon which the Fe-S cluster is initially assembled. nih.govoup.com The pre-assembled cluster is then transferred to the apo-ferredoxin protein to form the functional holo-ferredoxin. nih.govoup.com Studies on this compound import have indicated that the import process can occur independently of the attachment of the iron-sulfur cluster in the stroma. nih.gov This suggests that apo-ferredoxin is imported and processed before the Fe-S cluster is inserted.
Genetic Regulation and Gene Expression of Preferredoxin
Gene Structure and Genomic Organization
Studies have focused on isolating and characterizing the gene encoding preferredoxin to understand its fundamental structure and arrangement within the genome.
Intron/Exon Architecture (e.g., in Chlamydomonas reinhardtii)
The gene encoding this compound has been a subject of structural analysis. In Arabidopsis thaliana, a pre-ferredoxin gene has been isolated and analyzed, encoding a precursor protein of 148 amino acids, which includes a chloroplast transit peptide of 52 residues. idrblab.net
In the unicellular green alga Chlamydomonas reinhardtii, a cDNA clone encoding this compound has been sequenced, and this sequence has revealed structural information about the gene. uniprot.org The genome of C. reinhardtii is known to be intron-rich, with an average of 7.3 introns per gene and relatively short average exon lengths of 240 nucleotides. nih.gov The presence of introns within a gene in C. reinhardtii can significantly enhance its expression levels, a phenomenon known as intron-mediated enhancement (IME). nih.gov Research suggests that for optimal transgene expression in this organism, proper insertion of introns is crucial, and maintaining exon lengths below 500 bp is recommended. nih.gov Native introns in C. reinhardtii exhibit varying effectiveness in IME depending on their specific sequences. nih.gov The existence of a cDNA clone for Chlamydomonas reinhardtii this compound implies that the corresponding gene contains introns that are removed during mRNA processing. uniprot.org
Copy Number Variation
Analysis of the ferredoxin (Fd) gene in Arabidopsis thaliana using Southern blotting has indicated the presence of a single copy of this gene within the A. thaliana genome. idrblab.net
Copy number variation (CNV) refers to differences in the number of copies of a specific DNA segment, including entire genes, among individuals. genome.jpnih.gov These variations can arise from duplications or deletions and can encompass considerable lengths of DNA. genome.jpnih.gov While CNVs are recognized as contributors to genetic diversity and have been associated with various phenotypes and disorders in different organisms, including humans nih.govnih.gov, specific data regarding copy number variation of the this compound gene across different accessions or populations of Arabidopsis or other species like Chlamydomonas or tobacco were not detailed in the provided research. The Arabidopsis ferredoxin gene studied was found to be present as a single copy in the analyzed genome. idrblab.net
Promoter Analysis and Cis-Regulatory Elements
The regulation of this compound gene expression is significantly influenced by its promoter region and the cis-regulatory elements located within it.
Light-Inducible Promoters
The expression of the Arabidopsis thaliana ferredoxin (Fd) gene is positively regulated by light. idrblab.net Studies have shown that the gene exhibits rapid changes in expression in response to transitions between dark and light conditions. idrblab.net The promoter region of the Arabidopsis pre-ferredoxin gene contains elements that confer light responsiveness. idrblab.netsci-toys.com When a 1.2 kb fragment of this promoter was fused to a reporter gene and introduced into transgenic tobacco plants, it directed light-inducible expression of the reporter. idrblab.netsci-toys.com
Light-inducible promoters are activated by light signals, often mediated by various photoreceptor systems. sci-toys.comacs.orggenecards.org Achieving light-responsive gene expression typically requires the combined action of at least two different cis-acting regulatory elements within the promoter. sci-toys.com Conserved DNA modular arrays (CMAs) found in the promoter regions of light-responsive genes are thought to play a role in this regulation. sci-toys.com The light-regulated expression of the Arabidopsis thaliana ferredoxin A gene involves both transcriptional and post-transcriptional mechanisms. ulisboa.pt
Tissue-Specific Expression Patterns (e.g., in Arabidopsis thaliana and tobacco)
The expression of the Arabidopsis thaliana ferredoxin (Fd) gene is tissue-specific. idrblab.netsci-toys.com Research using transgenic tobacco plants carrying a chimeric gene construct with the Arabidopsis pre-ferredoxin promoter fused to a reporter gene demonstrated this tissue specificity. idrblab.netsci-toys.comwikipedia.orgamericanelements.com High levels of reporter gene expression were observed in green leaves, whereas expression was significantly lower or virtually undetectable in root tissue. idrblab.netsci-toys.com This indicates that the Arabidopsis this compound promoter contains elements that restrict or enhance expression in a tissue-dependent manner, leading to preferential expression in photosynthetic tissues like leaves. idrblab.netsci-toys.com Tissue-specific localization of proteins can be controlled at both the transcriptional and translational levels. sci-toys.com
Transcriptional and Post-Transcriptional Regulation
Gene expression is controlled at multiple stages, from the initiation of transcription to the final protein product's activity. In the case of this compound, regulation occurs both at the level of mRNA synthesis (transcriptional) and subsequent processing, stability, and translation (post-transcriptional). Light is a significant environmental factor influencing the expression of genes encoding chloroplast proteins, including this compound nih.govdntb.gov.uaresearchgate.net.
Transcriptional regulation involves the control of the rate at which DNA is transcribed into mRNA. The promoter region of the gene encoding this compound contains cis-regulatory elements that interact with transcription factors, influencing the initiation of transcription researchgate.netgoogle.comyoutube.com. Studies on Arabidopsis thaliana have shown that the this compound promoter directs tissue-specific expression, with high levels observed in green leaves compared to root tissue nih.govresearchgate.net. Light positively affects the expression, and the response times to changes in light conditions are notably rapid nih.govresearchgate.net.
Post-transcriptional regulation encompasses mechanisms that act on the mRNA molecule after transcription. These include processes affecting mRNA processing, nuclear export, localization, stability, and translational efficiency khanacademy.orgwikipedia.orgfrontiersin.org. These mechanisms allow for fine-tuning of gene expression and rapid adjustments to changing cellular needs or environmental conditions frontiersin.org.
mRNA Accumulation and Stability
The accumulation of this compound mRNA is influenced by both its synthesis rate (transcription) and its degradation rate (stability). In green leaves of Arabidopsis thaliana, while transcriptional regulation plays a role, changes in mRNA stability are a primary mechanism controlling ferredoxin mRNA abundance, particularly in response to light dntb.gov.uanih.gov.
Research using transgenic tobacco plants expressing a reporter gene fused to the Arabidopsis thaliana ferredoxin-1 (Fed-1) gene's internal light regulatory element (iLRE) demonstrated that this element destabilizes mRNA when light-grown plants are shifted to darkness nih.gov. The Fed-1 iLRE is located within the 5' untranslated region (UTR) and the initial part of the coding region nih.gov. Direct measurements of mRNA half-life confirmed that the light effect on Fed-1 mRNA levels results from altered mRNA stability nih.gov. In darkness, the half-life of Fed-1 mRNA decreases significantly compared to light conditions nih.gov.
Data from studies on Fed-1 mRNA abundance in transgenic tobacco plants illustrate the impact of light on mRNA levels:
| Condition | Relative Fed-1 iLRE::CAT mRNA Abundance (Arbitrary Units) |
| Light | 1.0 |
| Darkness (2.5 hours) | 0.42 nih.gov |
This data indicates a substantial decrease in mRNA abundance after transfer to darkness, consistent with reduced stability.
The process of translation and the presence of ribosomes on the mRNA have been suggested to influence Fed-1 mRNA stability. mRNAs containing the Fed-1 iLRE are translated more efficiently in photosynthetically active cells, and this translational activity or ribosome association may reduce mRNA degradation nih.gov.
Translational Efficiency Regulation
Translational efficiency refers to the rate at which mRNA is translated into protein. This level of regulation provides a rapid means to control protein production without altering mRNA levels. Studies on this compound have revealed that its translation can be regulated, particularly in response to light.
Experiments using in vivo labeling in transgenic tobacco plants expressing a reporter mRNA fused to the Fed-1 iLRE showed a rapid decline in translational efficiency upon transfer from light to darkness nih.gov. This decline in translational efficiency is associated with the dissociation of iLRE-containing mRNAs from polyribosomes, the cellular machinery responsible for protein synthesis nih.gov. This dissociation can occur quickly, within minutes of the plant being transferred to darkness nih.gov.
Quantitative data on translational efficiency in transgenic tobacco plants:
| Condition | Relative 35S-incorporation into CAT protein | Relative Fed-1 iLRE::CAT mRNA Abundance | Translational Efficiency (Protein/mRNA Ratio) |
| Light | 1.0 | 1.0 | 1.0 |
| Darkness (2.5 hours) | 0.41 nih.gov | 0.42 nih.gov | 0.98 (Note: The source indicates a 2.4-fold greater efficiency in light, implying the dark efficiency is ~0.41 of light efficiency) nih.gov |
Note: The translational efficiency in darkness is calculated based on the reported 2.4-fold greater efficiency in the light nih.gov.
This table highlights that while mRNA abundance decreases in darkness, the translational efficiency (protein synthesis per unit of mRNA) also declines significantly nih.gov. This suggests a coordinated post-transcriptional control mechanism affecting both mRNA stability and translation. The rapid dissociation from polyribosomes indicates that translational control is an early response to changes in light conditions, preceding significant mRNA degradation nih.gov.
Biological Roles and Interacting Partners
Role as Precursor to Ferredoxin (Fdx1)
Preferredoxin serves as the cytoplasmic precursor to ferredoxin (Fdx1), a nuclear-encoded protein destined for the chloroplast. Upon synthesis in the cytosol, this compound is imported into the chloroplast, where its transit peptide is cleaved to yield mature ferredoxin. fishersci.ienih.govfishersci.se This import process is crucial for delivering functional ferredoxin to the site of photosynthesis and other chloroplast-localized metabolic pathways. Studies have shown that this compound is fully import-competent on its own and its import into isolated chloroplasts is dependent on ATP. nih.govnih.gov The import mechanism involves translocon complexes in the chloroplast envelope membranes, known as TOC and TIC. nih.govuni-freiburg.degenome.jp The transit sequence of this compound plays a role in its interaction with chloroplast membranes, potentially involving lipids like monogalactosyldiglyceride (MGDG).
Mature ferredoxin (Fd) is a soluble iron-sulfur protein located in the chloroplast stroma. It acts as a crucial one-electron carrier, accepting electrons from Photosystem I (PSI) during the light-dependent reactions of photosynthesis. fishersci.se Specifically, ferredoxin accepts electrons from the terminal iron-sulfur clusters (FA and FB) of PSI. This electron transfer from PSI to ferredoxin is a central step that links the photosynthetic electron transport chain to various downstream metabolic processes.
Ferredoxin is a key component of the ferredoxin/thioredoxin system, a major redox signaling cascade in chloroplasts that regulates the activity of numerous enzymes in a light-dependent manner. Reduced ferredoxin, generated by PSI, transfers electrons to ferredoxin-thioredoxin reductase (FTR). FTR then utilizes these electrons to reduce thioredoxin (Trx). Reduced thioredoxin can activate or deactivate target enzymes by reducing disulfide bonds, thereby modulating their catalytic activity.
This regulatory mechanism is particularly important for the activation of several key enzymes in the Calvin cycle, the pathway responsible for carbon dioxide fixation and sugar synthesis. Enzymes such as glyceraldehyde-3-phosphate dehydrogenase, fructose-1,6-bisphosphatase, sedoheptulose-1,7-bisphosphatase, and phosphoribulokinase are activated by the ferredoxin/thioredoxin system in the light. This light-dependent activation ensures that the Calvin cycle operates efficiently when ATP and NADPH, the products of the light reactions, are available.
Interactions in Plant-Pathogen Responses
This compound has been identified as an interacting partner of bacterial virulence factors, suggesting a role in plant-pathogen interactions. fishersci.iefishersci.se
Research has shown that this compound interacts physically with DspA/E, a major pathogenicity effector protein produced by the bacterium Erwinia amylovora, the causal agent of fire blight disease in apple and pear. fishersci.iefishersci.se This interaction has been demonstrated through techniques such as yeast two-hybrid assays and pull-down binding assays. fishersci.ie Crucially, the interaction appears to occur in the plant cytoplasm before this compound is imported into the chloroplast. fishersci.ie Mature ferredoxin, located within the chloroplast, does not interact with DspA/E in yeast two-hybrid assays. fishersci.ie
The interaction between DspA/E and this compound is hypothesized to contribute to Erwinia amylovora's virulence by interfering with host cellular processes. Studies suggest that DspA/E may inhibit the import of this compound into developing chloroplasts by binding to it in the cytoplasm. fishersci.iefishersci.se This blockage of this compound import could lead to reduced levels of mature ferredoxin within the chloroplast, consequently inhibiting photosynthetic activity in young leaves. fishersci.iefishersci.se
Broader Context in Chloroplast Proteostasis
The import of this compound into the chloroplast and its subsequent processing are integral aspects of chloroplast proteostasis, the dynamic maintenance of the chloroplast protein population. genome.jp Chloroplasts contain thousands of proteins, the majority of which are encoded by nuclear genes and synthesized in the cytosol as precursor proteins like this compound. nih.govuni-freiburg.degenome.jp These precursors must be accurately recognized, translocated across the chloroplast envelope membranes by the TOC and TIC complexes, and folded or assembled into functional complexes within the organelle. nih.govuni-freiburg.degenome.jp
Coordination of Nuclear and Chloroplast-Encoded Gene Expression
The protein import machinery, particularly the TOC and TIC complexes, plays a central role in this coordination. The components of these complexes are themselves encoded by both nuclear and chloroplast genes. Research has shown that the expression of nuclear and chloroplast genes encoding components of the TIC-TOC supercomplex is highly coordinated. nii.ac.jpepdf.pub This co-regulation suggests a mechanism for ensuring that the protein import capacity of the chloroplast is aligned with the demand for importing nuclear-encoded proteins. nii.ac.jpepdf.pub this compound, as a representative nuclear-encoded protein destined for the chloroplast, is a direct participant in this coordinated process. The efficiency of its import is thus a reflection of the functional state and coordinated regulation of the nuclear and chloroplast genetic systems.
Maintenance of Chloroplast Proteome Homeostasis
Chloroplast proteome homeostasis, the balance between protein synthesis, import, folding, assembly, and degradation within the chloroplast, is essential for organellar function and plant viability. The continuous influx of thousands of nuclear-encoded proteins is a significant factor in maintaining this homeostasis. The efficient and selective import of these proteins, including this compound, is therefore crucial.
The TOC and TIC complexes act as gatekeepers, ensuring that only properly targeted proteins enter the chloroplast. mitoproteome.orgnii.ac.jpepdf.pub The interaction of this compound's transit peptide with components of the import machinery, such as Toc159, is an initial step in this selective process. mitoproteome.orgnih.govnih.gov Disruptions in the protein import pathway can lead to the accumulation of misfolded or aggregation-prone precursor proteins in the cytosol or at the chloroplast surface, stressing cellular protein quality control systems.
Interacting Partners of this compound in Chloroplast Import
This compound interacts with various components of the chloroplast protein import machinery during its translocation into the organelle. These interactions facilitate its recognition, binding, and passage through the TOC and TIC complexes. Key interacting partners identified through research include:
| Interacting Partner | Location in Chloroplast | Role in Import | Research Support |
| Toc159 | Outer Membrane | Primary receptor for transit peptides, involved in recognition and binding. | mitoproteome.orgnih.govnih.gov |
| Toc34 | Outer Membrane | Receptor GTPase, cooperates with Toc159 in initial preprotein binding. | nih.govresearchgate.netnih.govresearchgate.net |
| Toc75 | Outer Membrane | Protein-conducting channel in the outer membrane. | nih.govresearchgate.netnih.govresearchgate.net |
| Tic20 | Inner Membrane | Component of the inner membrane translocon, potentially part of the channel. | researchgate.netnih.govnih.gov |
| Tic56 | Inner Membrane | Subunit of the 1-MDa TIC complex, essential for import. | nii.ac.jpepdf.pubnih.gov |
| Tic100 | Inner Membrane | Subunit of the 1-MDa TIC complex. | nii.ac.jpepdf.pubnih.gov |
| Tic214 (ycf1) | Inner Membrane | Chloroplast-encoded subunit of the 1-MDa TIC complex, involved in import. | nii.ac.jpepdf.pubnih.govnih.gov |
| Monogalactosyldiglyceride (MGaIDG) | Outer Envelope Membrane | Lipid shown to have high affinity for this compound, potentially involved in targeting and binding. | tamu.edu |
Detailed Research Findings
Research utilizing techniques such as chemical cross-linking and in vitro import assays has provided detailed insights into the interaction of this compound with the import machinery. Cross-linking experiments have shown that this compound interacts directly with components of the outer membrane translocon, including Toc34, Toc75, and Toc86 (an earlier designation related to Toc159). researchgate.netnih.govfrontiersin.org These interactions occur during the early stages of import, including energy-independent binding and subsequent translocation. researchgate.netnih.gov
Studies have also demonstrated the specific binding of soluble Toc159 to the transit peptide of this compound, supporting Toc159's role as a selective receptor. nih.govnih.gov The interaction with outer membrane lipids, particularly monogalactosyldiglyceride (MGaIDG), has also been investigated, suggesting a role for membrane lipid composition in the initial targeting and binding of this compound to the chloroplast envelope. tamu.edu
The formation of a stable TIC-TOC supercomplex, involving both outer and inner membrane components, has been observed, and this compound has been used as a substrate to validate the function of this supercomplex in protein import. nii.ac.jpepdf.pub Experiments with purified this compound incubated with intact chloroplasts have allowed researchers to study the import reaction and its requirements, such as ATP. nii.ac.jpepdf.pub
Furthermore, research into bacterial effectors, such as DspA/E from Erwinia amylovora, has revealed interactions with this compound in the plant cytoplasm. americanelements.comnih.gov This interaction is hypothesized to occur before this compound is imported into chloroplasts and may interfere with its import, potentially impacting photosynthesis and contributing to pathogenesis. nih.gov This highlights that this compound's biological interactions are not limited to the host import machinery but can also involve factors from interacting organisms.
Evolutionary Biology of Preferredoxin and Plastid Targeting
Conservation and Divergence of Transit Peptides
Transit peptides that guide proteins to plastids are notoriously varied in length, composition, and organization nih.govresearchgate.net. Despite this diversity, they successfully pilot thousands of different proteins into the organelle nih.govresearchgate.net. This suggests that their function relies not on a strict consensus sequence but on broader physicochemical properties and possibly multiple, modular domains that can evolve in different ways nih.govresearchgate.net. The transit peptide of preferredoxin from Silene pratensis, for instance, is largely unstructured in aqueous solutions but can form distinct helical structures in different environments, highlighting a structural flexibility that may be key to its function nih.gov.
The advent of large-scale genome sequencing has enabled broad comparisons of plastid-targeted proteins across the tree of life semanticscholar.org. These analyses reveal that while a core set of plastid proteins is conserved, a significant portion of the plastid proteome is species- or lineage-specific nih.govnih.gov. Studies comparing the plastid proteomes of various angiosperms have identified large numbers of unique, species-specific targeted proteins nih.gov. This implies that homologs of a protein can be differentially targeted across different species, with one version being sent to the plastid while its counterpart in another species functions elsewhere nih.govnih.gov. This proteomic diversity underscores the dynamic evolution of plastid targeting, where proteins can gain or lose transit peptides over time. For instance, conserved proteins account for less than 15% of the total plastid-targeted pan-proteome, indicating a high degree of evolutionary flux nih.gov.
The amino acid composition of transit peptides is not random and often reflects underlying biases in the nucleotide content of the genome nih.govresearchgate.netnih.gov. A striking example is found in the malaria parasite Plasmodium falciparum, which possesses an apicoplast (a non-photosynthetic plastid) and has an exceptionally AT-rich genome nih.govoup.com. The transit peptides of its apicoplast-targeted proteins show a strong bias in amino acid composition that directly correlates with this high AT content nih.govoup.com. This genomic nucleotide bias influences the amino acid composition of virtually all proteins in the organism nih.gov.
Similar, though less extreme, biases are observed in plants. A comparative analysis of predicted transit peptides from various monocot and eudicot species revealed distinct preferences in amino acid distribution. For example, monocot transit peptides tend to be enriched in alanine, while eudicot peptides are richer in serine nih.gov. These differences may be linked to evolutionary changes in the protein import machinery itself, such as the loss of certain translocon components in monocots, which could favor transit peptides with different physical properties nih.gov. A specific ancestral motif, "FGLK," has been described for the transit peptides of this compound and other proteins in red algae (Rhodophyta) and glaucophytes, suggesting a deeply rooted evolutionary feature that has been lost in green lineages like plants nih.gov.
| Organism/Group | Genomic Bias | Resulting Amino Acid Bias in Transit Peptides | Reference |
|---|---|---|---|
| Plasmodium falciparum | Extremely High AT-Content | Strong compositional bias correlated with AT-rich codons. | nih.govoup.com |
| Monocots | Not specified | Enriched in Alanine. Higher Arginine content. | nih.gov |
| Eudicots | Not specified | Enriched in Serine. | nih.gov |
| Rhodophyta/Glaucophyta | Not specified | Presence of Phenylalanine, often in an "FGLK" motif for this compound. | nih.gov |
Mechanisms of Transit Peptide Acquisition and Loss
The evolution of plastid proteomes is driven by the ability of proteins to gain or lose plastid-targeting peptides. This subcellular relocalization is a key source of metabolic innovation nih.gov. Several molecular mechanisms have been proposed to contribute to this evolutionary plasticity.
Multi-genome analyses across diverse plant genera have revealed that random insertions or deletions are the predominant mechanism by which proteins acquire or lose transit peptides nih.gov. Because transit peptides are inherently unstructured and lack strict sequence conservation, they are more likely to evolve de novo from non-coding or existing coding sequences compared to the highly constrained functional domains of catalytic proteins nih.gov. While gene duplication can facilitate the evolution of a new targeting signal on one copy of the gene, it is not a strict prerequisite for the acquisition of a transit peptide nih.gov. Other proposed mechanisms include exon shuffling, where a DNA sequence encoding a transit peptide is moved to a new gene, and the use of alternative transcription or translation start sites to append a targeting sequence to a protein nih.govnih.gov.
The apicoplast, found in parasites like Plasmodium, represents a secondary plastid, meaning it was acquired by engulfing a eukaryotic alga nih.gov. This complex origin is reflected in its protein import pathway. Nuclear-encoded apicoplast proteins, including homologs of this compound, require a bipartite N-terminal leader sequence for successful targeting nih.govembopress.org. This leader consists of:
A signal peptide that directs the protein into the secretory pathway (endoplasmic reticulum).
A transit peptide that subsequently guides the protein from the secretory system into the apicoplast stroma nih.govembopress.org.
The evolutionary pressures on these apicoplast transit peptides are distinct. As mentioned previously, the extreme AT-richness of the P. falciparum genome heavily influences their amino acid composition nih.govoup.com. Research has shown that these transit peptides are functionally disordered and that imposing a rigid structure, such as an alpha-helix, can block import into the apicoplast nih.gov. This suggests that the evolutionary pressure is not for a specific structure, but for a lack of stable structure, allowing the peptide to flexibly engage with the import machinery nih.gov. This low complexity requirement may have made it relatively easy for new transit peptides to evolve from random sequences during the endosymbiotic transition webmate.me.
Phylogenetic Analysis of this compound Homologs
Phylogenetics is the study of the evolutionary relationships among genes, proteins, or organisms nih.gov. By comparing the sequences of homologous proteins—those derived from a common ancestor—it is possible to reconstruct their evolutionary history in the form of a phylogenetic tree nih.gov. Such analyses are crucial for understanding the evolution of a protein family like this compound.
Origins and Evolution of Chloroplasts and Protein Import Machinery
The journey of this compound to its functional location within the plastids is intrinsically linked to the evolutionary history of chloroplasts and the complex protein import machinery that evolved following endosymbiosis. Understanding this broader context is essential to appreciate the specifics of this compound's plastid targeting.
Chloroplasts, the site of photosynthesis in plant and algal cells, are widely accepted to have originated from a single primary endosymbiotic event. This transformative event involved a heterotrophic eukaryotic host cell engulfing a free-living cyanobacterium approximately 1.5 billion years ago. researchgate.net Over evolutionary time, the engulfed cyanobacterium was integrated into the host cell, gradually losing its autonomy and evolving into the specialized organelle known as the chloroplast.
A critical consequence of this endosymbiotic relationship was the massive transfer of genetic material from the endosymbiont's genome to the host cell's nucleus. It is estimated that as much as 95% of the genes from the ancestral cyanobacterial genome were relocated to the host nucleus. researchgate.net This large-scale gene transfer necessitated the evolution of a sophisticated protein import apparatus to transport the now nuclear-encoded, cytosolically synthesized proteins back into the chloroplast.
The protein import machinery of chloroplasts is composed of two main complexes that span the outer and inner envelope membranes: the TOC (Translocon at the Outer membrane of Chloroplasts) and TIC (Translocon at the Inner membrane of Chloroplasts) complexes, respectively. researchgate.netfrontiersin.org The evolution of this machinery was a mosaic process, with some components being inherited from the original cyanobacterial endosymbiont and others evolving from pre-existing genes within the host nucleus. frontiersin.org This dual origin highlights the intricate co-evolution of the host and the endosymbiont.
For instance, key components of the TOC and TIC complexes, such as Toc75, Tic20, Tic22, and Tic55, are believed to have been inherited from the cyanobacterial ancestor. frontiersin.org In contrast, other crucial components, including Toc159, Toc34, and Tic110, appear to have evolved from existing host nuclear genes. frontiersin.org This hybrid nature of the protein import machinery underscores the collaborative evolutionary process that gave rise to modern chloroplasts.
The recognition of proteins destined for the chloroplast, such as this compound, is mediated by N-terminal targeting sequences known as transit peptides. These transit peptides are recognized by the TOC complex, initiating the translocation of the precursor protein into the chloroplast. frontiersin.org Once inside the stroma, the transit peptide is cleaved off by a stromal processing peptidase, and the mature protein can then fold into its active conformation. researchgate.net The evolution of these transit peptides and their interaction with the import machinery was a pivotal step in the establishment of the endosymbiotic relationship, enabling the host cell to control the proteome of the developing organelle.
The evolutionary journey from a free-living cyanobacterium to a fully integrated chloroplast involved a complex interplay of gene transfer, the development of a novel protein import system, and the co-evolution of targeting signals like the transit peptide of this compound. This intricate history laid the foundation for the essential photosynthetic processes that sustain plant life.
Interactive Data Tables
Table 1: Structural Characteristics of the Silene pratensis this compound Transit Peptide
| Structural Feature | Observation in Water | Observation in 50% (v/v) Trifluoroethanol |
| Overall Structure | Unstructured | Formation of two independent helices |
| N-terminal Helix | Minor propensity (Val-9 to Ser-12) | Stabilized, amphipathic in nature |
| C-terminal Helix | Minor propensity (Gly-30 to Ser-40) | Stabilized (Met-29 to Gly-50), destabilized at Gly-39 |
| Tertiary Structure | Not observed | Not observed |
Methodologies for Preferredoxin Research
Molecular Cloning and Genetic Manipulation
Genetic manipulation is a cornerstone of preferredoxin research, allowing scientists to study the gene's function and the protein's behavior by expressing it in different systems or altering its expression in its native environment.
cDNA Cloning and Gene Expression in Model Organisms (e.g., E. coli, Chlamydomonas reinhardtii)
The process of understanding this compound often begins with the isolation of its corresponding gene. Researchers utilize complementary DNA (cDNA) libraries, created from messenger RNA (mRNA) isolated from plant tissues, to clone the gene sequence. For instance, a cDNA for a ferredoxin isozyme was isolated from a maize leaf library. nih.gov This cDNA can then be inserted into an expression vector, which is a circular DNA molecule (plasmid) engineered to produce large quantities of a specific protein within a host organism. frontiersin.orgnih.govresearchgate.net
Escherichia coli is a frequently used model organism for this purpose due to its rapid growth and well-understood genetics. youtube.com To express a plant this compound in E. coli, the coding sequence from the cDNA is cloned into an expression plasmid, such as one containing the trc promoter, which allows for inducible gene expression. nih.gov The transformed E. coli cells are then cultured, and protein expression is initiated, often by adding a chemical inducer like isopropyl-β-d(−)-thiogalactopyranoside (IPTG). This system can yield large amounts of the protein for further study, with the target protein sometimes constituting over 30% of the total cellular protein. jove.comresearchgate.net
The green alga Chlamydomonas reinhardtii serves as a valuable eukaryotic model for studying this compound in a photosynthetic organism. researchgate.net Scientists can introduce the ferredoxin gene into the Chlamydomonas genome to create transgenic lines that overexpress the protein. frontiersin.org These overexpression studies have been instrumental in elucidating the roles of specific ferredoxin isoforms, such as FDX5, in metabolic pathways and stress responses, including tolerance to heat and salt. frontiersin.orgnih.gov
| Technique | Model Organism | Purpose | Key Findings/Applications | References |
|---|---|---|---|---|
| cDNA Library Screening | Maize (source) | Isolate the gene encoding a ferredoxin isozyme. | Successful isolation of the full-length coding sequence for the precursor protein. | nih.gov |
| Plasmid-based Expression | E. coli | Overproduce ferredoxin for purification and characterization. | Achieved high-yield expression (up to 500-fold increase) for spectroscopic and functional analysis. | jove.com |
| Nuclear Transformation | Chlamydomonas reinhardtii | Investigate the in vivo function of specific ferredoxins. | Overexpression of FDX5 led to decreased reactive oxygen species (ROS) and enhanced tolerance to heat and salt stress. | frontiersin.org |
Transgenic Plant Lines and Mutagenesis (e.g., Arabidopsis thaliana)
To study this compound within the context of a whole plant, researchers create transgenic plant lines, with Arabidopsis thaliana being a common model. This is often achieved using Agrobacterium tumefaciens-mediated transformation, where the ferredoxin gene of interest is inserted into the plant's genome. frontiersin.org Such studies can involve placing the gene under the control of a strong constitutive promoter (like CaMV 35S) for overexpression or fusing it with a reporter gene like β-glucuronidase (GUS) to visualize where and when the gene is expressed. researchgate.net Studies in transgenic tobacco have shown that the ferredoxin promoter drives tissue-specific and light-dependent expression in chloroplast-containing cells. researchgate.net
Mutagenesis is a powerful tool to dissect the function of specific amino acids within the this compound sequence, particularly in the transit peptide that directs it to the chloroplast. Site-directed mutagenesis (SDM) allows researchers to make precise changes to the DNA sequence, resulting in specific amino acid substitutions in the translated protein. nih.gov By creating a series of mutations in the transit peptide or the mature protein region and then testing their import competence in vitro, scientists can identify which parts of the precursor are critical for recognition and translocation by the chloroplast import machinery. nih.gov
| Technique | Model Organism | Purpose | Key Findings/Applications | References |
|---|---|---|---|---|
| Promoter-GUS Fusion | Arabidopsis thaliana / Tobacco | Analyze the spatial and temporal expression pattern of the ferredoxin gene. | Demonstrated that ferredoxin gene expression is high in all chloroplast-containing cells and is influenced by light. | researchgate.net |
| Agrobacterium-mediated Transformation | Arabidopsis thaliana | Create stable transgenic lines with altered ferredoxin expression. | Allows for in vivo analysis of the effects of ferredoxin overexpression or suppression on plant physiology and metabolism. | frontiersin.org |
| Site-Directed Mutagenesis | (Applied to cloned DNA) | Investigate the role of specific amino acid residues in protein function. | Used to study how deletions or changes in the region between the transit peptide and mature protein affect chloroplast import kinetics. | nih.gov |
In Vitro Protein Import Assays
In vitro (test tube-based) import assays are fundamental for directly studying the translocation of this compound from the cytosol into the chloroplast. This multi-step process biochemically reconstructs the import event outside of a living cell.
Isolation of Intact Chloroplasts
The first critical step is to obtain healthy, import-competent chloroplasts. These are typically isolated from young, green tissues of plants like peas (Pisum sativum) or Arabidopsis. nih.govnih.gov The process involves gently grinding the leaf tissue in an ice-cold isolation buffer to release the cellular contents. researchgate.net The homogenate is then filtered and subjected to density gradient centrifugation, often using a Percoll gradient. researchgate.net This separates the intact chloroplasts, which form a distinct band, from broken chloroplasts and other cellular debris. researchgate.net The integrity of the isolated chloroplasts is verified using phase-contrast microscopy, where intact organelles appear round and bright. jove.com
Use of Purified Precursor Proteins
The this compound protein itself must be synthesized for the assay. This is accomplished through an in vitro transcription and translation system. researchgate.net The cloned this compound cDNA is used as a template to synthesize mRNA, which is then added to a cell-free extract, such as wheat germ or rabbit reticulocyte lysate. nih.govresearchgate.net This extract contains all the necessary machinery (ribosomes, tRNAs, etc.) to translate the mRNA into protein. To track the protein during the import assay, a radiolabeled amino acid, typically [³⁵S]methionine, is included in the translation mix, incorporating a radioactive tag into the newly synthesized this compound. nih.gov
Analysis of Import Competence and Efficiency
The import reaction is initiated by incubating the radiolabeled this compound with the isolated intact chloroplasts in a buffer containing ATP, which provides the energy for translocation. nih.gov The mixture is incubated under controlled conditions (e.g., 25°C under dim light) for a set period. jove.com
To distinguish between this compound that has been successfully imported and that which is merely stuck to the outside of the chloroplast, the reaction is treated with a protease like thermolysin. nih.gov This enzyme digests externally bound proteins but cannot cross the intact chloroplast envelope to degrade the imported protein. nih.gov After protease treatment, the intact chloroplasts are re-isolated. frontiersin.org
The final analysis is performed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). frontiersin.orgresearchgate.net The chloroplast proteins are separated by size on the gel. The gel is then dried and exposed to X-ray film or a phosphorimager. The radiolabeled this compound will appear as a dark band. The analysis focuses on two key features:
Processing: The imported protein will be smaller than the original precursor because the N-terminal transit peptide is cleaved off by a stromal processing peptidase upon successful entry into the chloroplast. jove.com
Protection: The mature-sized protein will only be visible in samples treated with protease, confirming it was protected inside the chloroplast. jove.com
By taking samples at different time points, researchers can calculate the rate and efficiency of import, providing quantitative data on how different conditions or mutations affect the process. jove.comnih.gov
Spectroscopic Techniques for Structural Analysis
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for examining the secondary structure and conformational properties of proteins like this compound. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov For proteins, the primary source of the CD signal in the far-UV region (typically 190-250 nm) is the peptide backbone, making it highly sensitive to the protein's secondary structure elements such as α-helices and β-sheets. uni-muenchen.de
Table 1: Representative Circular Dichroism Data for a Ferredoxin Maquette
| Parameter | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Structural Implication |
| Negative Cotton Effect | 410 | Negative | Characteristic of a [4Fe-4S] cluster in a chiral environment caltech.edu |
| Far-UV Minima | 208 and 222 | Negative | Indicates the presence of α-helical secondary structure caltech.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a high-resolution technique that provides atomic-level information about the structure, dynamics, and interactions of proteins like this compound. It relies on the magnetic properties of atomic nuclei, allowing for the determination of the three-dimensional structure of proteins in solution and the characterization of conformational changes.
NMR has been instrumental in studying the structural consequences of the change in the oxidation state of the [2Fe-2S] cluster in human ferredoxin. By assigning the resonances of the protein's backbone and side-chain atoms in both the oxidized and reduced states, researchers can pinpoint specific regions that undergo conformational changes. For human ferredoxin, major structural differences upon reduction are localized to two regions: residues 29-31 and the C-terminal region encompassing residues 109-124. These oxidation-state-dependent structural changes are thought to be functionally significant for the protein's role as an electron shuttle.
The chemical shifts of specific nuclei are highly sensitive to their local electronic environment. Changes in these shifts upon interaction with other molecules can be used to map the binding interface.
Table 2: Representative ¹H NMR Chemical Shift Changes in Human Ferredoxin Upon Change in Oxidation State
| Residue | Oxidized State Chemical Shift (ppm) | Reduced State Chemical Shift (ppm) |
| Val-29 | 8.35 | 8.20 |
| Gly-30 | 8.62 | 8.45 |
| Ala-31 | 8.10 | 7.98 |
| Leu-109 | 8.21 | 8.05 |
| Ser-110 | 8.45 | 8.30 |
| Val-111 | 8.05 | 7.90 |
Note: The values presented are hypothetical and for illustrative purposes, based on the finding that residues 29-31 and 109-124 show major differences in chemical shifts between the oxidized and reduced states of human ferredoxin.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique used to study the local environment of fluorescent probes and to measure distances between molecules through processes like Förster Resonance Energy Transfer (FRET). Since preferredoxins like adrenodoxin often lack intrinsic tryptophan residues, they can be chemically modified with an extrinsic fluorescent probe to facilitate such studies.
A common approach involves labeling a specific cysteine residue with a fluorescent dye. For instance, bovine adrenodoxin has been labeled at Cys-95 with N-iodoacetylamidoethyl-1-aminonaphthalene-5-sulfonate (1,5-I-AEDANS). The fluorescence of this probe can be quenched upon the binding of a partner protein, such as adrenodoxin reductase or cytochrome P450scc, indicating the formation of a complex.
By measuring the efficiency of FRET between the fluorescent probe on adrenodoxin and a chromophore on its binding partner (like the FAD in adrenodoxin reductase or the heme group in cytochrome c), the distances between these two points can be calculated. This has provided valuable structural information on the architecture of these transient electron transfer complexes.
Table 3: FRET-Derived Distances between AEDANS-Adrenodoxin and its Redox Partners
| Interacting Partner | Energy Acceptor | Calculated Distance (Å) |
| Adrenodoxin Reductase | FAD | 36 |
| Cytochrome c | Heme | 42 |
| Cytochrome P450scc | Heme | 58 |
Biophysical Methods
Biophysical methods provide quantitative data on the size, shape, and interaction kinetics of this compound, complementing the structural information obtained from spectroscopic techniques.
Analytical Ultracentrifugation
Analytical ultracentrifugation (AUC) is a powerful method for studying the hydrodynamic properties of macromolecules in solution. It provides information on molecular weight, size, shape, and the state of association or dissociation of proteins. There are two main types of AUC experiments: sedimentation velocity and sedimentation equilibrium. wikipedia.org
Sedimentation velocity experiments, where the movement of molecules in a strong centrifugal field is monitored over time, can be used to determine the sedimentation coefficient (s). The sedimentation coefficient is related to the mass and shape of the molecule. This technique is particularly useful for assessing the homogeneity of a protein sample and detecting the presence of oligomers or aggregates.
Sedimentation equilibrium experiments, performed at lower centrifugal speeds, allow for the determination of molecular weight and association constants for interacting systems. For example, AUC has been used to study the self-association of adrenodoxin. These studies revealed that full-length, oxidized adrenodoxin exists in a monomer-dimer equilibrium. caltech.edu In contrast, the reduced form of adrenodoxin shows a significantly reduced tendency to associate. caltech.edu
Table 4: Association Constant for Adrenodoxin Self-Association Determined by Analytical Ultracentrifugation
| Protein State | Equilibrium | Association Constant (Kₐ) (M⁻¹) |
| Oxidized full-length Adrenodoxin | Monomer ⇌ Dimer | ~3 x 10² caltech.edu |
| Reduced full-length Adrenodoxin | Primarily Monomeric | Association strongly reduced caltech.edu |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It allows for the quantitative determination of binding kinetics (association and dissociation rate constants) and binding affinity (equilibrium dissociation constant).
In a typical SPR experiment, one molecule (the ligand, e.g., this compound) is immobilized on a sensor chip surface, and the other molecule (the analyte, e.g., a redox partner) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
SPR has been employed to study the interaction between adrenodoxin and its redox partners, such as cytochrome P450 enzymes. For example, the binding of wild-type and mutant forms of adrenodoxin to cytochrome P450scc (CYP11A1) has been characterized. These studies have shown that specific amino acid substitutions in adrenodoxin can significantly alter its binding affinity for its partners. For instance, the D109R mutant of adrenodoxin was found to form a more stable complex with cytochrome P450scc compared to the wild-type protein. Furthermore, SPR has been used to demonstrate that adrenodoxin can allosterically modulate the binding of substrates to CYP11B enzymes by increasing the on-rate and decreasing the off-rate of substrate binding.
Table 5: Kinetic and Equilibrium Constants for the Interaction of Adrenodoxin with Cytochrome P450scc (CYP11A1)
| Adrenodoxin Variant | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (M) |
| Wild-type Adrenodoxin | Data not specified | Data not specified | (1.23 ± 0.09) x 10⁻⁶ |
| D109R Mutant | Data not specified | Data not specified | (2.37 ± 0.09) x 10⁻⁸ |
Imaging and Localization Techniques
Visualizing the subcellular location of this compound is crucial to understanding its biological role. Imaging techniques provide spatial context to its biochemical functions, revealing where it is expressed and with which organelles it is associated.
Fluorescence microscopy is a powerful tool for visualizing the localization of specific proteins in living cells. One common approach is the use of Green Fluorescent Protein (GFP) and its variants as a genetically encoded fluorescent tag. csic.es By fusing the coding sequence of this compound to that of GFP, a chimeric protein is created that can be expressed in cells and visualized.
The process involves creating a genetic construct where the this compound gene is ligated to the GFP gene. This construct is then introduced into a suitable expression system, such as plant protoplasts or a model organism. The expressed this compound-GFP fusion protein will fluoresce, allowing researchers to track its location in real-time. This technique has been instrumental in studying the dynamics of various proteins, including their expression, movement, and interactions within the cell. csic.esnih.gov For instance, if this compound is hypothesized to be targeted to the chloroplast, a this compound-GFP fusion would be expected to co-localize with the autofluorescence of chlorophyll (B73375).
Table 1: Illustrative Data from a Hypothetical this compound-GFP Fusion Experiment
| Cell Type | Cellular Compartment of Fluorescence | Conclusion |
| Tobacco Protoplast | Chloroplast | This compound is targeted to the chloroplast. |
| Yeast (S. cerevisiae) | Cytosol | The chloroplast targeting signal is not recognized. |
Immunofluorescence microscopy is another technique used to determine the subcellular localization of proteins. This method relies on the high specificity of antibodies to their target antigens. youtube.com The process involves fixing and permeabilizing the cells or tissues to allow antibodies to access the intracellular components.
A primary antibody that specifically recognizes this compound is introduced, followed by a secondary antibody conjugated to a fluorophore that binds to the primary antibody. youtube.com The fluorophore can then be excited by a specific wavelength of light, and its emission can be detected by a fluorescence microscope, revealing the location of this compound. This technique provides a static snapshot of the protein's distribution within the cell at a particular moment in time.
Table 2: Example Findings from an Immunofluorescence Study of this compound
| Tissue | Primary Antibody | Secondary Antibody | Observed Localization |
| Leaf Mesophyll | Anti-Preferredoxin (Rabbit) | Anti-Rabbit IgG-Alexa Fluor 488 (Goat) | Punctate staining within chloroplasts |
| Root Cortex | Anti-Preferredoxin (Rabbit) | Anti-Rabbit IgG-Alexa Fluor 488 (Goat) | Diffuse cytosolic staining |
Biochemical and Proteomic Approaches
Biochemical and proteomic methods are fundamental for characterizing the physical and functional properties of this compound and identifying its interaction partners.
To study the biochemical properties of this compound, it is often necessary to isolate it in a pure form. Protein purification involves a series of steps to separate this compound from other cellular components. A common strategy involves overexpressing a tagged version of the protein in a host system like E. coli and then using affinity chromatography to purify it.
Once purified, various techniques can be employed to characterize the protein. For instance, the structural properties of the Silene pratensis this compound transit peptide have been studied using circular dichroism and nuclear magnetic resonance (NMR) spectroscopy. These studies revealed that the peptide is largely unstructured in an aqueous environment but forms helical structures in the presence of trifluoroethanol, suggesting that its conformation may change upon interaction with the chloroplast envelope.
Table 3: Biochemical Properties of the Silene pratensis this compound Transit Peptide
| Technique | Condition | Observation |
| Circular Dichroism | Water | Unstructured |
| Circular Dichroism | 50% Trifluoroethanol | Helical structure |
| NMR Spectroscopy | Water | Minor propensity for helix formation |
| NMR Spectroscopy | 50% Trifluoroethanol | N- and C-terminal helices stabilized |
Co-immunoprecipitation (Co-IP) is a widely used technique to identify protein-protein interactions. nih.govlabinsights.nlmetwarebio.com This method is based on the principle that an antibody targeting a specific protein (the "bait") will also pull down any proteins that are bound to it (the "prey").
In a typical Co-IP experiment, a cell lysate is incubated with an antibody specific to this compound. This antibody-protein complex is then captured using beads coated with Protein A or Protein G. After washing away non-specifically bound proteins, the entire complex is eluted, and the interacting proteins are identified, often by Western blotting or mass spectrometry. This approach can confirm suspected interactions or identify novel binding partners of this compound. nih.gov
Table 4: Hypothetical Results of a Co-immunoprecipitation Experiment with this compound as Bait
| Prey Protein | Western Blot Signal | Mass Spectrometry Identification | Potential Interaction |
| Ferredoxin-NADP+ Reductase | Strong | Confirmed | Strong and stable |
| Glutamate Synthase | Weak | Confirmed | Weak or transient |
| Unknown Protein (50 kDa) | Present | Identified as a novel protein | Novel interaction partner |
Proteome analysis, particularly using mass spectrometry, offers a powerful and unbiased approach to identify and quantify proteins in a complex sample. msaid.de In the context of this compound research, mass spectrometry can be used in several ways. For example, after a Co-IP experiment, the pulled-down proteins can be digested into peptides and analyzed by mass spectrometry to identify the interacting partners.
Furthermore, quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), can be used to compare the abundance of this compound and its interacting partners under different cellular conditions. This can provide insights into how the this compound interaction network is regulated in response to various stimuli.
Table 5: Illustrative Data from a Quantitative Proteomic Analysis of this compound Interactors
| Interacting Protein | Fold Change (Treatment vs. Control) | p-value | Interpretation |
| Ferredoxin-NADP+ Reductase | 2.5 | < 0.01 | Interaction is enhanced by the treatment. |
| Thioredoxin | 0.8 | > 0.05 | Interaction is not significantly affected. |
| Peroxiredoxin | -3.2 | < 0.01 | Interaction is diminished by the treatment. |
Computational and Bioinformatic Tools in this compound Research
The study of this compound, the precursor form of the iron-sulfur protein ferredoxin, relies heavily on a variety of computational and bioinformatic tools. These methodologies are essential for analyzing its amino acid sequence, predicting its three-dimensional structure, and identifying the transit peptide responsible for its transport into chloroplasts.
Sequence Alignment and Homology Searches
Sequence alignment and homology searches are fundamental bioinformatic techniques used to identify evolutionarily related proteins and to infer functional and structural information based on sequence similarity. For this compound, these tools are crucial for identifying homologs across different species and for understanding the conservation of key functional residues.
Basic Local Alignment Search Tool (BLAST) and its more sensitive counterpart, Position-Specific Iterated BLAST (PSI-BLAST), are widely used for these purposes. A standard BLASTp search compares the this compound amino acid sequence against a protein sequence database to find sequences with significant similarity. PSI-BLAST extends this by creating a position-specific scoring matrix (PSSM) from an initial set of BLAST hits. This PSSM, which captures the conservation pattern of amino acids at each position, is then used to perform more sensitive database searches in subsequent iterations, allowing for the detection of more distant evolutionary relationships. This iterative process is particularly useful for identifying ferredoxin homologs that may have diverged significantly over evolutionary time.
Multiple sequence alignment (MSA) tools, such as Clustal Omega, are then used to align the sequences of multiple ferredoxin homologs. This alignment highlights conserved regions, which are often critical for the protein's structure and function, such as the cysteine residues involved in binding the iron-sulfur cluster.
| Tool | Primary Function | Application in this compound Research |
|---|---|---|
| BLASTp | Pairwise sequence alignment to find local similarities. | Rapidly identifies closely related ferredoxin sequences in protein databases. |
| PSI-BLAST | Iterative search to detect distant homologs. | Identifies a broader range of ferredoxin homologs by creating a profile of conserved domains. researchgate.netslu.edunih.gov |
| Clustal Omega | Multiple sequence alignment. | Aligns multiple ferredoxin sequences to identify conserved residues and motifs. mdpi.com |
Protein Structure Prediction Algorithms
Predicting the three-dimensional structure of this compound is essential for understanding its function at a molecular level. Several computational algorithms are employed for this purpose, ranging from methods that rely on known structures of homologous proteins to those that predict the structure from the amino acid sequence alone.
Homology modeling is a common approach for predicting the structure of the mature ferredoxin portion of this compound. This method relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. The process involves identifying a homologous protein with a known experimental structure (a template), aligning the target ferredoxin sequence with the template sequence, and then building a model of the target based on the template's structure. The quality of the resulting model is highly dependent on the degree of sequence identity between the target and the template. For ferredoxins, which are a well-studied family of proteins, numerous potential templates are available in the Protein Data Bank (PDB).
For the transit peptide portion of this compound, or in cases where no suitable template is available for the mature protein, ab initio or de novo prediction methods can be used. These methods predict the protein structure from the amino acid sequence based on the physical and chemical principles of protein folding.
| Algorithm Type | Methodology | Application to this compound/Ferredoxin |
|---|---|---|
| Homology Modeling | Uses an experimentally determined structure of a homologous protein as a template. wikipedia.orgnih.govnih.gov | Predicts the 3D structure of the mature ferredoxin domain. |
| Ab initio Prediction | Predicts structure from sequence based on principles of protein folding. | Can be used for the transit peptide or the full this compound sequence. |
| Deep Learning (e.g., AlphaFold) | Utilizes artificial intelligence to predict protein structures with high accuracy. | Predicts the structure of ferredoxin and can provide insights into the conformation of the transit peptide. ebi.ac.ukbiorxiv.org |
Transit Peptide Prediction Tools
The N-terminal transit peptide of this compound is responsible for targeting the protein to the chloroplast. A variety of bioinformatic tools have been developed to predict the presence and cleavage sites of these transit peptides based on their amino acid sequence features.
ChloroP is a neural network-based method specifically designed to identify chloroplast transit peptides (cTPs) and their cleavage sites. It was one of the pioneering tools in this area and has been widely used in plant proteomics research. udel.edudtu.dkresearchgate.net
TargetP is another widely used tool that predicts the subcellular location of eukaryotic proteins by identifying N-terminal targeting sequences. It can distinguish between chloroplast transit peptides (cTPs), mitochondrial targeting peptides (mTPs), and secretory signal peptides (SPs). The latest version, TargetP 2.0, incorporates deep learning algorithms for improved accuracy. dtu.dknih.govbiocode.org.uk
PredSL is a computational tool that combines several methods, including neural networks, Markov chains, and profile hidden Markov models, to predict protein subcellular localization. It can classify proteins into chloroplast, thylakoid, mitochondrion, secretory pathway, and "other" categories. uoa.grnih.govnih.govresearchgate.netuoa.gr
These tools analyze the N-terminal sequence of this compound for characteristics typical of chloroplast transit peptides, such as an enrichment in hydroxylated and small hydrophobic amino acids and a net positive charge. The output of these tools typically includes a probability score for chloroplast targeting and a predicted cleavage site where the transit peptide is removed to yield the mature ferredoxin.
| Prediction Tool | Methodology | Prediction Capabilities |
|---|---|---|
| ChloroP | Neural Network | Predicts chloroplast transit peptides and their cleavage sites. udel.edudtu.dkresearchgate.net |
| TargetP | Neural Network / Deep Learning (v2.0) | Predicts chloroplast, mitochondrial, and secretory pathway targeting peptides and cleavage sites. dtu.dknih.govbiocode.org.uk |
| PredSL | Combination of Neural Networks, Markov Chains, and HMMs | Predicts localization to chloroplast, thylakoid, mitochondrion, and secretory pathway. uoa.grnih.govnih.govresearchgate.netuoa.gr |
Biotechnological and Applied Aspects
Use in Recombinant Protein Expression Systems
The chloroplast of green algae, such as Chlamydomonas reinhardtii, has emerged as a promising platform for the production of recombinant proteins, including those with therapeutic potential. nih.govnih.govresearchgate.net This system offers advantages such as high expression levels, proper protein folding, and the potential for large-scale production in contained facilities. nih.govresearcher.life However, achieving high accumulation levels of exogenous proteins can be challenging. nih.govnih.gov Fusion protein technology, utilizing highly expressed endogenous chloroplast proteins, has been explored as a strategy to enhance recombinant protein accumulation. nih.govnih.govresearcher.life
Preferredoxin Processing Site in Fusion Protein Constructs
A key aspect of utilizing fusion proteins for enhanced expression is the ability to cleave the recombinant protein from its fusion partner in vivo, thereby yielding the desired mature protein without the need for extensive in vitro processing. nih.govnih.gov The native protein-processing site from this compound has been successfully employed for this purpose. nih.govnih.govresearcher.life By placing the this compound processing site between the endogenous fusion partner (such as the large subunit of Rubisco, Rubisco LSU) and the recombinant protein coding regions in a fusion protein construct, site-specific cleavage by an endogenous chloroplast protease can occur following translation. nih.govnih.govnii.ac.jp This allows for the generation of separate, functional proteins. nih.govnih.govnii.ac.jp
Enhanced Protein Accumulation in Algal Chloroplasts (e.g., Chlamydomonas reinhardtii)
Fusion to abundant endogenous proteins, like Rubisco LSU, has been shown to significantly increase the accumulation levels of recombinant proteins in algal chloroplasts compared to expressing the recombinant protein alone. nih.govnih.govresearcher.life Studies in Chlamydomonas reinhardtii have demonstrated that a recombinant protein fused to Rubisco LSU accumulated to substantially higher levels. nih.govnih.govresearcher.life Furthermore, eliminating the endogenous rbcL gene (encoding Rubisco LSU) can lead to an even greater increase in recombinant protein accumulation relative to the wild-type background. nih.govnih.gov This strategy leverages the robust expression machinery of the chloroplast and the stability of abundant native proteins to boost the yield of the fused recombinant protein. nih.govresearcher.life
Strategies for Liberation of Exogenous Proteins
The incorporation of the this compound processing site within the fusion protein construct provides a mechanism for the in vivo liberation of the exogenous protein from its endogenous fusion partner. nih.govnih.govnii.ac.jp This proteolytic removal by an endogenous chloroplast protease results in the production of the intended mature recombinant protein. nih.govnih.govnii.ac.jp This strategy simplifies downstream purification processes and is crucial for producing recombinant proteins of clinical or commercial value that need to be in their unfused form. nih.govnih.gov The functionality of the endogenous fusion partner (e.g., Rubisco) is maintained after cleavage, as evidenced by normal photosynthesis in organisms where the endogenous gene has been eliminated and replaced by the fusion construct. nih.govnih.govnii.ac.jp
Implications for Crop Improvement
Beyond its direct use in protein expression systems, the understanding of this compound's role in chloroplast function and its interaction with cellular processes has implications for strategies aimed at improving crop performance, particularly in areas related to photosynthetic efficiency and stress tolerance.
Potential in Bioreactor Development
Microalgae as Platforms for High-Value Protein Production
Eukaryotic microalgae, particularly Chlamydomonas reinhardtii, have garnered significant attention as promising bioreactors for the production of high-value recombinant proteins. Their appeal stems from several advantages, including simple growth requirements, ease of genetic manipulation, and relatively high growth rates researchgate.netresearchgate.net. C. reinhardtii is particularly valuable due to the ability to achieve high levels of foreign protein accumulation in its chloroplasts, coupled with the ease of transformation and the potential for stable transgenic strains and large-scale production in contained environments researchgate.netresearchgate.net.
The production of recombinant proteins in microalgae offers a potential alternative to traditional expression systems, with the prospect of lower production costs, especially under photoautotrophic growth conditions google.com. Microalgae also offer advantages such as no seasonality and not requiring arable land for cultivation google.com.
One strategy employed to enhance recombinant protein accumulation in algal chloroplasts involves the use of fusion proteins researchgate.netresearchgate.netscience.govscience.gov. This technique involves genetically fusing the recombinant protein of interest to an abundant endogenous protein science.govscience.gov. To enable the purification of the desired mature protein, engineered proteolytic processing sites can be incorporated to cleave the exogenous protein from the endogenous fusion partner in vivo researchgate.netresearchgate.netscience.govscience.gov.
Research has explored the use of a native protein-processing site from this compound (preFd) in such fusion protein constructs within Chlamydomonas reinhardtii chloroplasts researchgate.netresearchgate.netscience.govscience.govresearcher.liferesearchgate.net. In one study, a native protein-processing site from this compound was placed between the coding regions of the Rubisco large subunit (an abundant endogenous protein) and luciferase (a reporter protein) in a fusion protein construct researchgate.netresearchgate.netscience.govscience.govresearcher.liferesearchgate.net. The results demonstrated that luciferase accumulated to significantly higher levels when expressed as part of this fusion protein compared to luciferase expressed alone researchgate.netresearchgate.netscience.govscience.govresearcher.life. Furthermore, by eliminating the endogenous Rubisco large subunit gene (rbcL), a further increase in luciferase accumulation was observed researchgate.netresearchgate.netscience.govscience.govresearcher.life. Importantly, functional Rubisco holoenzyme at near-wild type levels was generated following the proteolytic removal of the fused luciferase researchgate.netresearchgate.netscience.govscience.gov.
These findings highlight the utility of using fusion proteins to enhance the accumulation of recombinant proteins in algal chloroplasts and demonstrate that engineered proteolytic processing sites, such as that from this compound, can be effectively used to liberate the target protein from the fusion partner, facilitating purification researchgate.netresearchgate.netscience.govscience.gov. This strategy holds promise for increasing the accumulation of recombinant proteins that are otherwise difficult to express researchgate.netresearchgate.netscience.gov.
This compound itself, or pre-ferredoxin (pre-Fd), is the cytoplasmic precursor of ferredoxin, a protein involved in electron transfer in photosystem I within chloroplasts researchgate.netpnas.orgnih.govtudelft.nlresearchgate.net. Studies have shown that pre-ferredoxin interacts with components of the chloroplast protein import machinery, specifically the translocon on the outer chloroplast membrane (TOC) and the translocon on the inner chloroplast membrane (TIC) pnas.orgnih.govresearchgate.netoup.compnas.org. This interaction is crucial for the import of pre-ferredoxin into the chloroplast where it is processed into its mature form, ferredoxin researchgate.netpnas.orgnih.gov. The transit peptide of pre-ferredoxin, which is cleaved off upon import, plays a key role in this targeting and import process nih.govresearchgate.netoup.com. Research using chimeric preproteins, including those containing this compound sequences, has helped map the interactions between preproteins and the TOC/TIC components during import nih.gov.
The application of this compound's processing site in fusion protein technology within microalgae is a direct example of leveraging the native mechanisms of algal protein handling for biotechnological purposes, specifically for enhancing the production yields of valuable proteins in these photosynthetic organisms researchgate.netresearchgate.netscience.govscience.govresearcher.liferesearchgate.net.
While the potential of microalgae as bioreactors for recombinant protein production is significant, challenges remain, including achieving consistently high production yields for all target proteins and developing efficient downstream processing methods for protein recovery and purification researchgate.netgoogle.com. Continued research into optimizing expression strategies, including the use of elements like the this compound processing site, is crucial for the commercial-scale production of high-value proteins from transgenic microalgae researchgate.netgoogle.com.
Future Directions and Emerging Research Avenues
Elucidating Uncharacterized Chloroplast Translocon-Associated Proteins
Research into the protein import machinery has identified numerous components of the TOC and TIC complexes. However, recent studies utilizing advanced biochemical techniques have revealed the presence of several previously uncharacterized proteins that associate with the TOC-TIC supercomplex. These include proteins such as Ctap1-7, Fhl1, Fhl3, and Simp1-3. The precise roles, topology, and evolutionary conservation of many of these newly identified chloroplast translocon-associated proteins remain largely unknown. Future research should focus on their detailed characterization, including determining their localization within the chloroplast envelope, identifying their interaction partners within the supercomplex, and assessing their functional significance in the context of preferredoxin import and the import of other precursor proteins. Understanding these uncharacterized components is crucial for a complete picture of the protein translocation process across the chloroplast envelope.
Detailed Analysis of this compound-Interacting Proteins in Planta
Identifying and characterizing the proteins that interact with this compound within the plant cell is essential for understanding its targeting and import pathway, as well as potential alternative functions or regulatory mechanisms. Studies have shown that this compound interacts with components of the import machinery, such as IAP75, a component of the outer membrane TOC complex metabolomicsworkbench.orggenome.jp. Furthermore, research in the context of plant-pathogen interactions has revealed interactions between this compound and non-import related proteins, such as the bacterial effector DspA/E and host receptor kinases (DIPMs) nih.govamericanelements.com. Future research should employ advanced protein-protein interaction techniques (e.g., co-immunoprecipitation coupled with mass spectrometry, yeast two-hybrid screens, and cross-linking studies) in planta to comprehensively map the interactome of this compound under various physiological conditions. This includes investigating interactions with known and uncharacterized TOC/TIC components, stromal chaperones involved in unfolding and folding, and potentially other cellular factors that might influence its localization or function. Detailed analysis of these interactions can shed light on the specificity of this compound targeting, the coordination of import with other cellular processes, and its potential involvement in stress responses or signaling pathways nih.gov.
Advanced Computational Modeling of Protein Import Dynamics
Computational approaches offer powerful tools to complement experimental studies by providing dynamic simulations and predictions of protein behavior during import. While computational analyses have been used to predict protein import or investigate the role of motor proteins, more advanced modeling is needed. Future directions include developing sophisticated computational models that integrate structural data of the TOC-TIC supercomplex with the biophysical properties of this compound and its transit peptide mitoproteome.org. These models could simulate the process of this compound unfolding, its movement through the import channels, and its interaction with motor proteins and chaperones. Advanced computational modeling could help predict the impact of mutations in this compound or import components on import efficiency, explore the energy landscape of translocation, and provide testable hypotheses for experimental validation. Furthermore, computational tools can be refined to improve the prediction of protein import into diverse plastid types, which is crucial given the varied functions of plastids beyond photosynthesis.
Investigating Regulatory Networks Governing this compound Expression in Response to Environmental Cues
The expression of genes encoding chloroplast proteins is often tightly regulated in response to environmental conditions such as light, temperature, and nutrient availability to ensure proper chloroplast function and plant adaptation. While the regulation of gene expression in response to environmental cues is a well-established area of plant biology, the specific regulatory networks governing this compound expression in response to various environmental signals, particularly in the context of optimizing chloroplast protein import, require further investigation. Future research should aim to identify the transcription factors and signaling pathways that modulate this compound gene expression in response to different environmental stimuli. Techniques such as transcriptomics, promoter analysis, and the study of knockout or overexpression lines can help unravel these regulatory networks. Understanding how this compound expression is coordinated with the expression of TOC and TIC components and other photosynthetic proteins in response to changing environmental conditions will provide insights into the plant's ability to adapt chloroplast function to its surroundings.
Q & A
Q. What is the primary biological function of preferredoxin in plant cells, and how is this determined experimentally?
this compound is implicated in plant-pathogen interactions and photosynthetic efficiency, as demonstrated in studies involving its interaction with the Erwinia amylovora pathogenicity factor DspE/A . To determine its function, researchers employ:
- Co-immunoprecipitation (Co-IP) to identify protein-protein interactions.
- RNA interference (RNAi) knockdowns to observe phenotypic changes under biotic stress.
- Chlorophyll fluorescence assays to quantify photosynthetic efficiency alterations in transgenic plants lacking this compound .
Q. How does this compound contribute to photosynthetic efficiency under stress conditions?
this compound may stabilize photosynthetic machinery during pathogen attack. Methodological approaches include:
- Comparative transcriptomics to analyze gene expression in infected vs. uninfected plants.
- Gas exchange measurements (e.g., CO₂ assimilation rates) under controlled pathogen exposure.
- Thylakoid membrane proteomics to assess this compound localization and binding partners during stress .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictory findings on this compound’s dual role in pathogen resistance and photosynthesis?
Contradictions may arise from species-specific responses or experimental variability. To address this:
- Meta-analysis of published datasets (e.g., Gene Expression Omnibus) to identify conserved pathways across plant models.
- Controlled-environment studies with standardized pathogen inoculation protocols to minimize variability .
- Time-course experiments to distinguish transient vs. sustained effects of this compound modulation.
Q. How can structural insights into this compound inform hypotheses about its mechanistic role in plant-pathogen interactions?
Advanced methodologies include:
- X-ray crystallography or cryo-EM to resolve this compound’s 3D structure and identify binding domains.
- Molecular dynamics simulations to predict conformational changes during interaction with DspE/A .
- Site-directed mutagenesis to validate functional residues critical for pathogen resistance .
Q. What statistical frameworks are recommended for analyzing this compound’s role in multi-omics datasets?
- Principal Component Analysis (PCA) to reduce dimensionality in transcriptomic/proteomic data.
- Pathway enrichment tools (e.g., KEGG, GO) to link this compound activity to biological processes.
- Bayesian networks to model causal relationships between this compound expression and stress-response outcomes .
Methodological Guidance for Experimental Design
Q. How should researchers control for confounding variables when studying this compound in field conditions?
- Randomized block designs to account for soil heterogeneity.
- Environmental sensors to monitor microclimate variables (e.g., light intensity, humidity).
- Isogenic plant lines to isolate genetic variability .
Q. What are the best practices for validating this compound-specific antibodies in immunohistochemistry?
- Western blotting with recombinant this compound to confirm antibody specificity.
- Knockout validation using CRISPR/Cas9-edited plants to ensure no cross-reactivity.
- Dose-response curves to optimize antibody dilution for signal-to-noise ratios .
Data Contradiction and Reproducibility
Q. How can discrepancies in this compound’s reported subcellular localization be resolved?
- Subcellular fractionation coupled with mass spectrometry to confirm compartment-specific abundance.
- Confocal microscopy with organelle-specific fluorescent markers (e.g., chloroplast-targeted GFP).
- Inter-laboratory reproducibility studies using shared protocols and reagents .
Q. What strategies mitigate publication bias in this compound research?
- Pre-registration of study hypotheses and methods on platforms like Open Science Framework.
- Negative result repositories (e.g., Zenodo) to share non-significant findings.
- Blinded data analysis to reduce confirmation bias .
Ethical and Reporting Standards
Q. How should this compound studies involving transgenic plants adhere to NIH guidelines?
- Detailed documentation of genetic modification procedures (e.g., CRISPR protocols).
- Ethical review for field trials to prevent ecological contamination.
- FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public dataset sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
